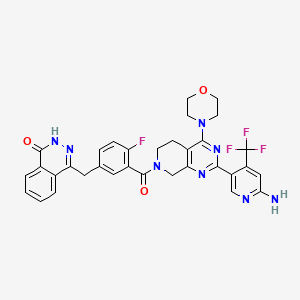
Thiol-PEG12-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiol-PEG12-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound plays a crucial role in connecting two essential ligands necessary for PROTAC molecule formation, facilitating selective protein degradation through the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiol-PEG12-alcohol involves the reaction of polyethylene glycol with thiol and alcohol functional groups. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Thiol Functionalization: The activated polyethylene glycol reacts with a thiol-containing compound, such as mercaptoethanol, under basic conditions to introduce the thiol group.
Alcohol Functionalization: The intermediate product is then reacted with an alcohol-containing compound to introduce the alcohol group, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Continuous Reaction: The activated polyethylene glycol is continuously reacted with thiol and alcohol-containing compounds in a controlled environment to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Thiol-PEG12-alcohol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The alcohol group can undergo addition reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Addition: Strong acids or bases to facilitate the addition reactions
Major Products Formed
Disulfides: Formed from the oxidation of thiol groups.
Thiol Derivatives: Formed from substitution reactions.
Alcohol Derivatives: Formed from addition reactions
Wissenschaftliche Forschungsanwendungen
Thiol-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology
Wirkmechanismus
Thiol-PEG12-alcohol functions as a linker in PROTACs, connecting two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include specific proteins involved in disease pathways, and the mechanism leverages the ubiquitin-proteasome system to achieve selective protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiol-PEG8-alcohol: A shorter PEG linker with similar functional groups.
Thiol-PEG24-alcohol: A longer PEG linker with similar functional groups.
Thiol-PEG4-alcohol: An even shorter PEG linker with similar functional groups
Uniqueness
Thiol-PEG12-alcohol is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC synthesis. Its specific length allows for efficient protein degradation while maintaining the structural integrity of the PROTAC molecule .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O12S/c25-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37/h25,37H,1-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBDOXXCDBBDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














